Product packaging for Ferric acetate(Cat. No.:CAS No. 10450-55-2)

Ferric acetate

Cat. No.: B012327
CAS No.: 10450-55-2
M. Wt: 193.96 g/mol
InChI Key: QURQVYUQNCFEOX-UHFFFAOYSA-N
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Description

Ferric Acetate is an iron(III) salt presented as a brownish-red powder or granules, valued in research for its role as a versatile precursor and reagent in diverse scientific fields. Key Research Applications: • Analytical Chemistry: Serves as a key reagent in colorimetric assays, including the quantification of cholesterol in biological samples such as plasma and high-density lipoprotein (HDL) fractions, where it offers advantages by minimizing interference from ions like Mn²⁺ . • Coordination Chemistry & Catalysis: The trinuclear iron-oxo core structure makes it a valuable precursor for synthesizing well-defined metal complexes . These air-stable complexes are effective catalysts for challenging reactions like the selective coupling of CO₂ with epoxides to form cyclic carbonates and for the stereoselective ring-opening polymerisation of rac -lactide to produce poly(lactic acid) . • Materials Science: Acts as a starting material in the synthesis of nanocrystalline iron oxide particles, including magnetite and hematite, via thermal decomposition in solvothermal systems . • Specialist Staining & Mordant: Used in staining protocols for biological and botanical specimens and as a mordant in textile dyeing studies . This product is classified as Laboratory Grade. For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Store in a tightly sealed container in a cool, dry place, protected from moisture and light.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeOH(C2H3O2)2 B012327 Ferric acetate CAS No. 10450-55-2

Properties

IUPAC Name

acetic acid;iron;hydrate
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InChI

InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQVYUQNCFEOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.O.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10FeO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10450-55-2
Record name Ferric acetate, basic
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Record name Ferric acetate, basic
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Record name Iron di(acetate) hydroxide
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Advanced Synthesis Methodologies for Iron Iii Acetate Complexes

Controlled Precipitation and Crystallization Techniques

Controlled precipitation and crystallization techniques are fundamental to obtaining solid forms of iron(III) acetate (B1210297). These methods often involve the reaction of iron sources with acetic acid, followed by controlled conditions to induce precipitation and crystal growth.

Direct Reaction Approaches: From Iron Oxides/Hydroxides to Acetate Formations

Direct reaction methods involve the reaction of iron(III) oxides or hydroxides with acetic acid to form ferric acetate. evitachem.comontosight.ai A straightforward laboratory method involves reacting freshly precipitated iron(III) hydroxide (B78521) with glacial acetic acid under reflux conditions (80–100°C) for several hours. The reaction can be represented as:

Fe(OH)₃ + 3 CH₃COOH → Fe(CH₃COO)₃ + 3 H₂O

Purity is a critical consideration in this method, with the use of halide-free iron(III) hydroxide being essential to prevent product contamination. The resulting product is typically a brown-red amorphous powder.

Another approach involves the reaction of metallic iron with iron oxides (Fe₂O₃ or Fe₃O₄) in an acetic acid medium, sometimes with the addition of acetic anhydride, often utilizing a bead mill to enhance the reaction. google.comgoogle.com This process can involve filtering the solid phase containing a mixture of iron(III) and iron(II) salts and then reoxidizing the iron(II) salts to basic iron(III) acetate during drying in the presence of air. google.comgoogle.com

Hydrothermal synthesis is another direct reaction method that involves reacting iron salts with acetic acid under high temperature and pressure to yield this compound crystals. evitachem.com

Oxidation of Iron(II) Precursors: Peroxide-Assisted Routes

Oxidation of iron(II) precursors is a common route to synthesize iron(III) acetate. This often involves the use of oxidizing agents like hydrogen peroxide. lmaleidykla.lt

One method involves reacting metallic iron with acetic acid, which initially forms iron(II) acetate, particularly in a reductive environment where hydrogen is produced. instructables.com Subsequently, an oxidizing agent like hydrogen peroxide is introduced to oxidize the Fe²⁺ ions to Fe³⁺. lmaleidykla.ltinstructables.com

A typical procedure for hydrogen peroxide-assisted synthesis involves mixing aqueous acetic acid with iron filings or powder, followed by the gradual addition of hydrogen peroxide. For example, a mixture of aqueous acetic acid (5% v/v) and 30% w/w hydrogen peroxide can be heated with iron filings. The reaction mixture turns from green (indicating Fe²⁺) to red (indicating Fe³⁺) upon oxidation. lmaleidykla.ltinstructables.com The obtained mixture is then filtered, and the solvent is evaporated to yield the product. lmaleidykla.lt Recrystallization can be used to purify the crude iron(III) acetate crystals. lmaleidykla.lt

The oxidation of ferrous acetate (Fe(CH₃COO)₂) with hydrogen peroxide also yields this compound. The reaction can be represented by the net ionic equation:

2 Fe²⁺ + H₂O₂ + 2 H⁺ → 2 Fe³⁺ + 2 H₂O chegg.com

The presence of excess acetic acid during the oxidation of iron powder helps maintain a low pH, preventing the formation of insoluble iron compounds. instructables.com

Ligand-Templated and Cluster Synthesis

The synthesis of iron(III) acetate complexes can also involve ligand-templated approaches and the formation of specific cluster structures, such as the trinuclear oxo-bridged iron(III) acetate cluster.

Preparation of Iron(III)-Acetate Complexes with Auxiliary Ligands (e.g., Salan, Salen, Salalen Frameworks)

While the provided search results primarily focus on the synthesis of basic iron(III) acetate and the trinuclear cluster, the synthesis of iron(III)-acetate complexes with auxiliary ligands like Salan, Salen, and Salalen frameworks is a related area in coordination chemistry. These ligands can influence the structure and properties of the resulting iron complexes. Although specific synthesis details for iron(III)-acetate complexes with these auxiliary ligands were not extensively detailed in the provided snippets, the general principle involves the reaction of an iron(III) source (such as this compound) with the desired ligand under controlled conditions, often in a suitable solvent. The coordination of these ligands to the iron center can lead to the formation of discrete complexes with unique structural features.

Trinuclear Oxo-Bridged Iron(III) Acetate Cluster Formation

The most well-characterized form of this compound is the trinuclear oxo-bridged cluster with the formula [Fe₃O(O₂CCH₃)₆(H₂O)₃]O₂CCH₃. lmaleidykla.ltwikipedia.org This complex features a central oxygen atom bridging three iron atoms, with acetate ligands bridging the iron centers and water molecules coordinated to each iron atom. lmaleidykla.ltwikipedia.org

One method for synthesizing this trinuclear cluster involves the reaction of iron powder with a mixture of acetic acid and hydrogen peroxide. lmaleidykla.ltstackexchange.com A reported procedure involves mixing iron powder with 50% acetic acid and heating the mixture, followed by the addition of 30% hydrogen peroxide to oxidize the iron. lmaleidykla.ltstackexchange.com After filtration, evaporation of the solvent yields dark red crystals of the trinuclear compound. lmaleidykla.ltstackexchange.com Recrystallization in ethanol (B145695) can be used for purification. lmaleidykla.lt

Research findings indicate that the synthesis conditions, such as the molar ratios of reactants and temperature, can influence the yield and purity of the trinuclear cluster. stackexchange.com The structure of this complex has been confirmed by techniques such as X-ray diffraction. lmaleidykla.ltstackexchange.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and promoting sustainability. This involves using renewable resources, environmentally friendly solvents, and energy-efficient processes.

One example of a green synthesis approach in the context of iron compounds, which can be related to this compound synthesis, involves the preparation of iron-tannate microstructures using an environmentally friendly aqueous synthesis method under ambient conditions. mdpi.com This method utilizes tannic acid, a natural polyphenol, as a precursor and water as the solvent, avoiding toxic and hazardous chemicals and providing an energy-efficient route. mdpi.com While this specific example describes the formation of iron-tannate coordination polymers, it illustrates the principles of using renewable feedstocks and benign reaction conditions applicable to the synthesis of other iron complexes, potentially including certain forms of this compound or related iron(III) acetate complexes.

Further research into developing synthetic routes for this compound that utilize less hazardous chemicals, reduce waste generation, and operate under milder conditions aligns with the principles of green chemistry.

Purification and Isolation Strategies for High Purity this compound

Achieving high purity in this compound is crucial for its various applications. Purification and isolation strategies often focus on removing impurities and obtaining crystalline products.

Solvent-Based Purification (e.g., Ethanol Recrystallization)

Recrystallization is a common solvent-based technique used for purifying solid compounds based on their differential solubility in a solvent at different temperatures. rsc.org For this compound, recrystallization in ethanol has been reported as a purification method. lmaleidykla.ltlmaleidykla.lt In one study, crude iron(III) acetate crystals were purified by recrystallization in 96.5% ethanol. lmaleidykla.lt The crude crystals were dissolved in ethanol by heating to 70 °C, the solution was filtered, and the filtrate was air-dried to yield sharp-edged plate-like particles. lmaleidykla.lt

While this compound is slowly soluble in water and poorly soluble in acetic acid, it is reported to be soluble in ethanol. wikipedia.org This solubility profile makes ethanol a suitable solvent for recrystallization.

Halide-Free Synthesis Protocols for Enhanced Purity

The presence of halide ions can introduce impurities into the final this compound product. Therefore, halide-free synthesis protocols are employed to enhance purity. A typical precursor for basic iron acetate formation is freshly precipitated iron oxide/hydroxide, which is halide-free. wikipedia.org Utilizing halide-free starting materials helps to prevent the incorporation of halide contaminants into the coordination complex during synthesis.

Elucidation of Ferric Acetate Structure and Bonding

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Ligand Coordination and Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in ferric acetate (B1210297) and understanding how the acetate ligands coordinate to the iron center. FT-IR spectra provide characteristic peaks corresponding to the vibrations of different chemical bonds within the molecule. For acetate ligands, key absorption bands are associated with the carbonyl (C=O) stretching vibrations and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻).

Studies on iron-acetate complexes have shown that the coordination mode of the acetate ligand (e.g., bridging, chelating, or monodentate) can be inferred from the positions and splitting of these carboxylate stretching bands. For instance, a significant separation between the asymmetric and symmetric COO⁻ stretching frequencies is often indicative of a monodentate coordination, while a smaller separation or the appearance of specific doublet peaks can suggest bridging or chelating modes. researchgate.netresearchgate.net

In the context of ferric acetate, FT-IR spectroscopy has supported the formation of Fe(III)–acetate complexes and helped to understand the coordination environment around the iron center. rsc.org Bands between 700 and 400 cm⁻¹ are typically ascribed to the stretching vibrations of the Fe-O bond, providing direct evidence of the interaction between the iron ion and the oxygen atoms of the acetate ligands. researchgate.net The presence of peaks around 1576 and 1446 cm⁻¹ in the IR spectrum of gel fibers containing this compound suggests a bridging coordination mode for the carbonyl oxygen of the acetate to the ferric atom center, contributing to chain structures. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination and Amorphous Nature Assessment

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are fundamental techniques for determining the solid-state structure of crystalline materials, including iron-acetate complexes. XRD patterns provide information about the crystal lattice, unit cell dimensions, and the arrangement of atoms within the crystal. Single-crystal X-ray crystallography allows for the precise determination of atomic positions and bond lengths and angles, providing a detailed three-dimensional structure.

While the basic iron(III) acetate trinuclear cluster, [Fe₃O(OAc)₆(H₂O)₃]OAc, is known to form crystalline structures, some synthesis methods can yield this compound in an amorphous form. lmaleidykla.ltresearchgate.net XRD analysis has been used to assess the crystallinity of synthesized iron(III) acetate, with results sometimes indicating a partially amorphous nature characterized by broad peaks rather than sharp reflections. lmaleidykla.ltresearchgate.net

For crystalline iron-acetate compounds, X-ray crystallography has confirmed the presence of acetate auxiliary groups remaining on the Fe center in the solid state structure. rsc.org It has also revealed the coordination geometry around the iron centers, often showing a pseudo-octahedral arrangement. rsc.org Detailed analysis of crystal structures has shown variations in metal-to-acetate bond lengths to each oxygen donor atom, highlighting the asymmetry of the acetate geometry and bond delocalization in some complexes. rsc.org For example, in one Fe(III)-acetate complex, Fe-O bond lengths varied by over 0.1 Å. rsc.org

XRD is also used to characterize the structural changes that occur upon thermal decomposition of iron-acetate precursors, revealing the formation of intermediate solid-state compounds with different structural motifs, such as infinite chains or layered structures, depending on the temperature. acs.orgethz.ch

Mössbauer Spectroscopy for Iron Oxidation States, Spin States, and Local Environments

Mössbauer spectroscopy, specifically ⁵⁷Fe Mössbauer spectroscopy, is a powerful technique for probing the electronic and magnetic properties of iron-containing compounds. It is highly sensitive to the oxidation state, spin state, and the local chemical and magnetic environment of the iron nucleus. The parameters obtained from a Mössbauer spectrum, namely isomer shift (δ), quadrupole splitting (ΔE<0xE2><0x82><0x90>), and magnetic splitting, provide detailed information about the iron center. researchgate.netmdpi.com

Isomer shift is related to the electron density at the iron nucleus and can help distinguish between different oxidation states (e.g., Fe²⁺ and Fe³⁺) and spin states. researchgate.netmdpi.comlanl.gov Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry and distortion of the iron's local environment. researchgate.netmdpi.comlanl.gov Magnetic splitting occurs when there is a magnetic field at the nucleus, which can be due to the intrinsic magnetic moment of the iron ion or an external magnetic field. researchgate.netmdpi.com

Mössbauer spectroscopy has been extensively used to characterize iron acetates. For instance, studies on nanostructured iron acetate produced by freeze-drying showed an isomer shift characteristic of Fe³⁺. semanticscholar.org In contrast, other iron acetate samples have shown signals corresponding to both Fe³⁺ and Fe²⁺, suggesting the presence of mixed-valence species or impurities. semanticscholar.org Mössbauer spectroscopy confirms the retention of the +3 oxidation state in iron(III) trifluoroacetate (B77799) and its decomposition products. acs.orgethz.ch It also provides insights into the spin states of the iron ions, indicating the presence of high-spin Fe(III) centers in certain iron-acetate complexes. researchgate.netrsc.orglanl.gov

Data from Mössbauer spectroscopy can be used to identify different iron sites within a complex structure and determine their relative populations. lanl.gov This is particularly useful for understanding the structure of polynuclear iron clusters like basic iron(III) acetate.

Here is a sample table summarizing typical Mössbauer parameters for different iron species (Note: Specific values for this compound can vary depending on the exact compound and temperature):

Iron SpeciesOxidation StateSpin StateTypical Isomer Shift (δ) (mm/s)Typical Quadrupole Splitting (ΔE<0xE2><0x82><0x90>) (mm/s)
High-Spin Fe³⁺ (Octahedral)+3S=5/2~0.3 - 0.5~0 - 1.0
Low-Spin Fe³⁺+3S=1/2~0.1 - 0.3~0.5 - 2.0
High-Spin Fe²⁺ (Octahedral)+2S=2~0.9 - 1.3~2.0 - 2.7
Low-Spin Fe²⁺+2S=0~-0.1 - 0.2~0.2 - 1.9

Nuclear Magnetic Resonance (NMR) for Reaction Intermediates and Volatile Species Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules, particularly in solution. For paramagnetic compounds like many iron(III) complexes, the NMR signals can be significantly broadened and shifted due to the unpaired electrons. However, NMR can still be useful, especially for characterizing diamagnetic ligands coordinated to the iron center or for identifying volatile species and reaction intermediates. mdpi.commdpi.comresearchgate.net

In the context of iron acetate chemistry, NMR spectroscopy has been employed to analyze volatile by-products and reaction intermediates formed during synthesis or decomposition processes. mdpi.comresearchgate.net For example, ¹H and ¹³C NMR analyses have successfully identified acetic acid as a volatile species generated during reactions involving iron(II) acetate. mdpi.comresearchgate.net These studies provide insights into the reaction pathways and mechanisms by identifying transient molecular species that exist during the transformation of precursors into final products. mdpi.commdpi.com

NMR can also be used to study the coordination of ligands to metal centers, although for paramagnetic Fe(III) complexes, special considerations and techniques (like Evans' method for magnetic susceptibility determination in solution) are often required. rsc.org

Mass Spectrometry (HR-MS) for Molecular Identification and Ligand Coordination Confirmation

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. It is a valuable tool for identifying reaction products, confirming the presence of specific molecular species, and verifying the coordination of ligands to a metal center. rsc.orguvic.ca

In the characterization of iron-acetate complexes, HR-MS has been used to confirm the coordination of ligands to the metal center by detecting ions corresponding to the metal-ligand complex. rsc.org The observation of characteristic fragment ions can also provide information about the structure and bonding within the complex. uvic.ca

Mass spectrometry has also been utilized to characterize volatile molecular species, such as ring structures formed during the thermal decomposition of iron(III) trifluoroacetate precursors. acs.orgethz.ch This demonstrates the utility of MS in identifying and confirming the composition of both stable and transient species in iron acetate chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation State Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy involves measuring the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. This technique is sensitive to electronic transitions within a molecule, particularly d-d transitions in transition metal complexes and charge transfer transitions. thermofisher.comuzh.chbath.ac.uk The positions and intensities of the absorption bands can provide information about the electronic structure, coordination environment, and oxidation state of the metal ion. thermofisher.comnih.govlibretexts.org

Iron(III) complexes typically exhibit absorption bands in the UV-Vis region due to ligand-to-metal charge transfer (LMCT) transitions and weaker d-d transitions. bath.ac.uknih.gov The intense color of many iron(III) compounds is often associated with these charge transfer bands. uzh.ch

UV-Vis spectroscopy has been used in the study of iron complexes, including those with acetate ligands, to assess the oxidation state of the iron center and to study electronic transitions. thermofisher.comnih.gov Changes in the UV-Vis spectrum upon reduction or oxidation of the iron complex can be monitored to understand the influence of redox chemistry on the electronic structure. nih.gov While specific detailed UV-Vis data for simple this compound were not extensively found in the provided results, the principle applies to iron(III) complexes in general, where UV-Vis spectroscopy provides insights into their electronic properties and can be used to monitor changes in oxidation state. thermofisher.comnih.govlibretexts.org

Here is a sample table illustrating types of electronic transitions observed in UV-Vis spectroscopy:

Transition TypeDescriptionTypical Intensity
d-d transitionsElectronic transitions between d orbitals within the metal ion.Weak (often symmetry-forbidden)
Charge Transfer (CT) transitionsElectron transfer from ligand to metal (LMCT) or metal to ligand (MLCT).Strong (often allowed)
π → π* transitionsElectronic transitions within ligands containing π systems.Moderate to Strong
n → π* transitionsElectronic transitions from non-bonding electrons to π* orbitals within ligands.Weak to Moderate

Thermal Analysis (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC) for Decomposition Behavior

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the decomposition behavior of this compound. Studies have shown that iron(III) acetate undergoes thermal decomposition, typically completing below 320 °C lmaleidykla.lt. This decomposition process leads to the formation of iron oxides, such as hematite (B75146) (Fe₂O₃) lmaleidykla.ltsemanticscholar.orgakjournals.comresearchgate.net.

TGA curves of this compound often show weight loss events corresponding to the removal of coordinated water molecules and the decomposition of acetate ligands semanticscholar.org. DSC analysis can reveal associated endothermic and exothermic processes. Endothermic events observed at lower temperatures (e.g., between 22 °C and 260 °C) are generally associated with the decomposition of the acetate and loss of absorbed water semanticscholar.org. Exothermic events occurring at higher temperatures (e.g., between 260 °C and 600 °C) correspond to the thermal decomposition of the sample, resulting in the formation of iron oxides semanticscholar.org.

The heating rate applied during thermal analysis can influence the decomposition steps and the nature of the resulting oxide products akjournals.com. For instance, a slow heating rate might favor the formation of Fe₂O₃, while higher heating rates could initially yield suboxides that subsequently reoxidize upon further heating akjournals.com. The theoretical mass loss observed in TGA aligns with the decomposition of the acetate species and the formation of iron oxide residues semanticscholar.org.

Detailed research findings from TGA/DSC analysis provide insights into the thermal stability and decomposition pathway of this compound.

Temperature Range (°C)Observed Event (TGA/DSC)Proposed ProcessResulting Solid Phase (Typical)Source
Room Temp - ~260Weight loss (Endothermic)Loss of coordinated/absorbed water, initial decompositionIntermediate species semanticscholar.org
~260 - ~320Weight loss (Exothermic)Decomposition of acetate ligandsIron oxides (e.g., Fe₂O₃) lmaleidykla.ltsemanticscholar.orgakjournals.comresearchgate.net

Structural Motif Analysis

Octahedral Coordination Geometry of Iron(III) Centers and Ligand Denticity

In the trinuclear cation [Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺, each iron(III) center exhibits an octahedral coordination geometry chemicalbook.comwikipedia.orglmaleidykla.ltevitachem.comresearchgate.net. The iron ions are bound to six oxygen ligands chemicalbook.comwikipedia.orglmaleidykla.lt. Acetate ligands (OAc⁻) in this structure typically act as bridging ligands, connecting two iron centers researchgate.netresearchgate.netiucr.orgnih.govresearchgate.netunimelb.edu.au. While the acetate ligand is capable of chelating, bridging is the more common coordination mode in these complexes iucr.org.

Characterization of Bridging Acetate Ligands and μ3-Oxido Bridges within Clusters

A defining feature of the basic this compound structure is the presence of a central triply bridging oxide ligand (μ₃-O) chemicalbook.comwikipedia.orglmaleidykla.ltresearchgate.netiucr.orgnih.govresearchgate.netunimelb.edu.au. This oxygen atom is located at the center of an equilateral triangle formed by the three iron(III) centers chemicalbook.comwikipedia.orglmaleidykla.ltresearchgate.net. Acetate ions bridge pairs of these iron centers researchgate.netresearchgate.netiucr.orgnih.govresearchgate.netunimelb.edu.au. In the common trinuclear structure, six acetate ligands bridge the three iron atoms chemicalbook.comwikipedia.orgresearchgate.net. These bridging acetate ligands contribute significantly to holding the trinuclear cluster together.

Polymeric Chain Formation through Inter-Cluster Linkages

Beyond the discrete trinuclear cluster, this compound can also form polymeric structures. In these polymeric forms, the individual [Fe₃O(OAc)₆]⁺ units are linked together by additional bridging acetate anions researchgate.netiucr.orgnih.govresearchgate.netunimelb.edu.au. This inter-cluster linkage often results in the formation of extended chains, which have been described as zigzag chains researchgate.netiucr.orgnih.govresearchgate.netunimelb.edu.au. This polymeric arrangement highlights the versatility of the acetate ligand in bridging metal centers and forming extended structures.

Investigation of Weakly Coordinating Ligands (e.g., Acetic Acid) in Coordination Structures

The coordination sphere of the iron(III) centers in this compound clusters can also include weakly coordinating ligands. In the trinuclear cation [Fe₃O(OAc)₆(H₂O)₃]⁺, water molecules (H₂O) are commonly found coordinated to the iron centers, typically occupying sites trans to the μ₃-oxido bridge chemicalbook.comwikipedia.orgresearchgate.net.

Magnetic Properties of Iron(III) Acetate Clusters and Polymeric Systems

Studies on the magnetic behavior of trinuclear iron(III) carboxylates, including acetates, often involve analyzing the temperature dependence of the magnetic susceptibility researchgate.netresearchgate.netrsc.org. This analysis helps in determining the strength of the magnetic exchange interactions between the iron centers researchgate.netrsc.org.

Polymeric forms of iron(III) acetate can exhibit more complex magnetic phenomena. For example, a polymeric iron(III) acetate has been reported to show both spin frustration and long-range magnetic ordering at low temperatures mst.edu. This indicates that the extended structure and the nature of the inter-cluster linkages play a significant role in determining the collective magnetic behavior of the material mst.edu.

Data from magnetic susceptibility studies can be presented to illustrate the temperature dependence of the effective magnetic moment (μeff) or the product of magnetic susceptibility and temperature (χT), providing evidence for the nature and strength of the magnetic interactions.

Temperature (K)χT (cm³ K mol⁻¹) (Example - Illustrative)Interpretation (Example)Source (Illustrative)
300~4.5 - 5.7High spin Fe(III) with some coupling rsc.org
Low TemperatureDecreasing towards lower valueEvidence of antiferromagnetic interactions researchgate.netresearchgate.netrsc.org

Note: The specific values in the table are illustrative based on typical observations for such complexes and may vary depending on the specific compound and measurement conditions.

Spin States and Effective Magnetic Moments

In this compound, the iron is typically in the +3 oxidation state. wikipedia.orglmaleidykla.lt Iron(III) has a d⁵ electron configuration. In the context of coordination complexes like basic iron(III) acetate, Mössbauer spectroscopy studies consistently indicate that the iron(III) ions are in a high-spin state. researchgate.netjps.jp A high-spin d⁵ configuration results in five unpaired electrons (S = 5/2).

The spin-only magnetic moment for a high-spin d⁵ ion is given by the formula μ_s = g√[S(S+1)], where g is the Landé g-factor (approximately 2 for a free electron) and S is the total spin quantum number. For S = 5/2, the spin-only magnetic moment is calculated as 2√[5/2(5/2+1)] = 2√[35/4] = √35 ≈ 5.92 μB (Bohr magnetons).

However, experimental measurements of the effective magnetic moment per iron atom in trinuclear this compound complexes show values significantly lower than this spin-only value. For instance, values around 3.25 μB at room temperature have been reported, which decrease with decreasing temperature. researchgate.netresearchgate.net This reduction in the effective magnetic moment compared to the spin-only value is a direct consequence of antiferromagnetic exchange interactions occurring between the paramagnetic iron(III) centers within the trinuclear cluster. researchgate.netresearchgate.net

Mössbauer spectroscopy further supports the high-spin Fe(III) state by providing characteristic isomer shifts and quadrupole splittings. researchgate.netjps.jp The observed magnetic behavior deviates from simple Curie law paramagnetism, indicating the presence of these internal magnetic couplings. researchgate.net

Data on effective magnetic moments for representative this compound complexes:

CompoundTemperature (K)Effective Magnetic Moment per Fe (μB)Reference
[Fe₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O2933.25 researchgate.net
Fe₃O(CH₃COO)₆(H₂O)₃(HEX)₂(H₂O)₅]Room TempSmall value (non-Curie-like behavior) researchgate.net
Fe(salalen)OAc complexes (range)2984.57–5.74 rsc.org
Fe(6RR)Y₂ (Y = OAc, OEt, HOAc or HOEt)2985.58 rsc.org

Note: The values for salalen and salen complexes rsc.org represent mononuclear Fe(III) complexes with acetate as an auxiliary ligand, showing values closer to the high-spin spin-only value, highlighting the impact of the trinuclear cluster formation on the magnetic moment in basic iron acetate.

Antiferromagnetic Interactions and Spin Frustration in Polymeric Architectures

The trinuclear core of basic iron(III) acetate, [Fe₃O(O₂CCH₃)₆(H₂O)₃]⁺, features significant antiferromagnetic exchange interactions between the three high-spin Fe(III) ions mediated by the central μ₃-oxide and bridging acetate ligands. researchgate.netresearchgate.net These interactions lead to a ground state spin that is lower than the sum of the individual spins. researchgate.net Exchange parameters (J) quantifying the strength of this coupling have been determined through magnetic susceptibility measurements and fitting to appropriate models (like the Heisenberg-Dirac-Van Vleck model). Reported J values for trinuclear this compound range from approximately -26.69 cm⁻¹ to -31 cm⁻¹, with the negative sign confirming the antiferromagnetic nature of the coupling. researchgate.net

While the isolated trinuclear cluster exhibits intramolecular antiferromagnetism, this compound can also form polymeric structures. In these polymers, the trinuclear [Fe₃O(O₂CCH₃)₆]⁺ units are linked together by additional bridging acetate ligands, creating extended networks. researchgate.netresearchgate.netmst.edu These polymeric architectures can give rise to more complex magnetic phenomena, including spin frustration.

Research on polymeric iron(III) acetate compounds has provided evidence for spin frustration. For example, a polymeric iron(III) acetate synthesized by linking triangular {Fe₃(μ₃-O)} clusters through bridging acetate ligands on a star lattice structure was found to exhibit both spin frustration and long-range magnetic ordering below 4.5 K. researchgate.netmst.edu Another study on a metal-organic framework (MOF) constructed from [Fe₃(μ₃-O)(μ-O₂CCH₃)₆]⁺ triangular moieties linked by acetate ligands also reported strong antiferromagnetic interactions and geometric spin frustration, with no long-range magnetic ordering observed above 2 K. rsc.org

Mechanistic Investigations of Iron Iii Acetate Reactivity

Catalytic Reaction Pathways

Iron complexes, including those derived from or related to iron(III) acetate (B1210297), function as catalysts in a range of organic transformations.

Role as a Lewis Acid in Organic Transformations

Iron in higher oxidation states, such as iron(III), can act as a Lewis acid, activating unsaturated bonds in organic reactions. nih.gov The mechanism of action for ferric acetate often involves its role as a Lewis acid in catalyzing organic reactions. evitachem.com This Lewis acidity can enhance its catalytic properties. evitachem.com Iron(III) tosylate, for instance, has been explored as a Lewis acid catalyst in reactions like the Biginelli reaction, where its acidity in water suggests a catalytic role, although the specific contribution of the Fe³⁺ Lewis acidity is noted as not being ruled out. acs.org

Mechanism of Carbon Dioxide/Epoxide Coupling for Cyclic Carbonate Formation

Iron catalysts have emerged as alternatives to traditional metal catalysts like cobalt, chromium, and zinc for the coupling and polymerization of carbon dioxide and epoxides. researchgate.net This reaction can yield cyclic carbonates or polycarbonates depending on the catalytic system and conditions. researchgate.netrsc.org

Typical iron catalytic systems for CO₂/epoxide coupling are composed of a Lewis acidic iron center and an anionic nucleophilic source, often described as a binary catalytic system. researchgate.net The mechanism often involves the Lewis acid activating the epoxide. tum.de Theoretical calculations suggest that iron salts can significantly lower the energy barrier for epoxide ring opening and stabilize the resulting intermediate. researchgate.netcnr.it The nucleophilic attack, which leads to the ring opening, is a key step. tum.de In some systems, a co-catalyst, such as a halide salt (e.g., tetrabutylammonium (B224687) chloride), is required to facilitate the epoxide ring opening. rsc.org

Research findings indicate that iron(III)-acetate complexes, particularly those with specific ligand frameworks, can catalyze the selective coupling of CO₂ and epoxides to form cyclic carbonates with high selectivity. rsc.orgresearchgate.net For example, Fe(III)-acetate complexes with salan, salen, or salalen ligands have been applied to this coupling, demonstrating high functional group tolerance and robustness with various terminal epoxides. rsc.orgresearchgate.net

Ring-Opening Polymerization Mechanisms (e.g., Lactide, Vinyl Acetate)

Iron complexes, including those related to iron(III) acetate, are active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide. evitachem.comresearchgate.netresearchgate.netnih.govfrontiersin.orgacs.orgacs.org The ROP of lactide is a significant process for producing biodegradable polymers like polylactide (PLA). nih.govacs.org

A common mechanism proposed for the ROP of lactide catalyzed by metal complexes, including iron, is the coordination-insertion mechanism. researchgate.netfrontiersin.orgacs.org This mechanism typically involves the coordination of the monomer (lactide) to the metal center, followed by the insertion of an alkoxide initiator or growing polymer chain end into the cyclic ester ring, leading to ring opening and chain elongation. researchgate.netfrontiersin.orgacs.org

Studies on iron-catalyzed ROP of lactide have investigated the role of the iron oxidation state, ligands, and co-initiators. researchgate.netnih.govfrontiersin.orgacs.orgacs.org For instance, while ferrous acetate (Fe(OAc)₂) can catalyze lactide ROP at higher temperatures, the addition of non-polymerizable catalytic adjuncts like amides can enable the reaction at milder temperatures with high conversion and controlled polydispersity. nih.govfrontiersin.org The proposed mechanism in such cases involves the exchange of acylate and alkoxide ligands on the iron center, monomer coordination, and subsequent ring opening. researchgate.netfrontiersin.org

Iron(III)-acetate complexes with specific ligand frameworks have also been shown to catalyze the ROP of rac-lactide, with isoselectivity observed in some instances when initiated with triethylamine (B128534) and benzyl (B1604629) alcohol. rsc.orgresearchgate.net The mechanism can involve the in situ generation of iron-alkoxide species. acs.org

C-H Activation Pathways in Iron-Catalyzed Processes

Iron catalysts are increasingly being explored for C-H activation reactions, which are valuable for directly functionalizing C-H bonds. nih.govresearchgate.netnih.govacs.orgrsc.orgscielo.br While the use of iron complexes for C-H activation is a more recent development compared to precious metals, mechanistic studies are shedding light on the pathways involved. rsc.org

Iron-catalyzed C-H activation can proceed via different mechanisms depending on the iron oxidation state, ligands, and reaction conditions. nih.govacs.orgrsc.orgscielo.br Potential pathways include oxidative addition, σ-bond metathesis, or ligand-to-ligand hydrogen transfer (LLHT). nih.govacs.orgrsc.orgscielo.br

In some iron-catalyzed C-H activation processes, directing groups on the substrate are used to guide the metal center to the specific C-H bond to be activated, often leading to the formation of cyclometallated species. rsc.orgscielo.br Studies involving iron(II)/(III) precatalysts in combination with oxidants have suggested single-electron oxidative pathways. nih.govacs.org Iron carbene complexes have also shown promise in directed C-H activation through mechanisms potentially involving 1,2-addition across the iron-carbene bond. rsc.org

Hydrosilylation Reaction Mechanisms

Iron complexes are active catalysts for hydrosilylation reactions, which involve the addition of a Si-H bond across unsaturated bonds like C=O or C=C. rsc.orgcsic.esmdpi.comnih.govresearchgate.net Iron-catalyzed hydrosilylation of carbonyl compounds (aldehydes and ketones) is a method for synthesizing alcohols. rsc.orgcsic.esnih.govresearchgate.net

Studies on the mechanism of iron-catalyzed hydrosilylation of ketones have investigated the activation of iron carboxylate precatalysts and the subsequent reaction pathways. csic.es While the general mechanism for transition metal-catalyzed hydrosilylation often involves oxidative addition, coordination, insertion, and reductive elimination (as seen in the Chalk-Harrod mechanism for platinum), iron-catalyzed systems may involve different or modified pathways. mdpi.com

For instance, an iron-catalyzed method for the halogenation of benzylic aldehydes and ketones, which involves hydrosilylation, utilizes an Fe(III) oxo acetate catalyst. rsc.org Kinetic investigations have been conducted to support tentative mechanisms for such iron-catalyzed processes. rsc.org Iron complexes with specific ligands, such as nitrogen-based ligands or terpyridines, have been explored for their activity and potential mechanisms in hydrosilylation of ketones and alkenes. csic.esnih.gov

Redox Chemistry and Mixed-Valence Species Formation

Iron, being a transition metal with multiple accessible oxidation states (from -2 to +6), exhibits rich redox chemistry. nih.gov Iron(III) acetate and related iron complexes can participate in redox processes and form mixed-valence species, which are compounds containing the same element in two or more different oxidation states. mdpi.comresearchgate.netcapes.gov.brfrontiersin.orgnih.gov

Cyclic voltammetry studies of iron(III) complexes have revealed that they can undergo reduction to form mixed-valence Fe(II)Fe(III) and Fe(II)₂ dinuclear species. mdpi.com The formation and properties of mixed-valence iron complexes are an active area of research, often in the context of modeling biological systems or developing new materials. capes.gov.brfrontiersin.orgnih.gov

For example, dinuclear iron(III) complexes with specific ligand frameworks have been synthesized and characterized, and their redox properties investigated. mdpi.comcapes.gov.br These studies can provide insights into the electronic interactions and charge transfer between the metal centers in different oxidation states. researchgate.netcapes.gov.brfrontiersin.org The crystal structure and physical properties, such as magnetic behavior and spectroscopic data, are often used to characterize these mixed-valence compounds and understand the nature of the metal-metal interactions and oxidation state assignments. mdpi.comcapes.gov.brnih.gov

A mixed-valence triiron(II,III,III) complex of a ligand analogous to ascorbic acid has been synthesized, providing insights into the coordination geometry and mixed-valence character in such systems. nih.gov The presence of both ferrous and ferric ions in the structure can be confirmed by techniques like Mössbauer spectroscopy. nih.gov

Role as an Oxidizing Agent in Organic Synthesis (e.g., Alcohols, Aldehydes, Carbazole (B46965) Monomers)

This compound can function as an oxidizing agent in organic synthesis, facilitating transformations such as the oxidation of alcohols and aldehydes. evitachem.com While the search results specifically mention iron(III) nitrate (B79036) and iron(III) chloride in the context of oxidizing alcohols and carbazole monomers, the general principle of iron(III) species acting as oxidants is well-established. organic-chemistry.orgresearchgate.netresearchgate.net Iron(III) compounds can accept electrons, leading to the oxidation of organic substrates. frontiersin.org For instance, iron-catalyzed selective oxidation of benzaldehyde (B42025) to benzoic acid is an efficient process, often using oxidants like O₂ or H₂O₂, facilitated by iron-based catalysts. mdpi.com

Oxidative polymerization reactions, such as the synthesis of poly(3,6-carbazole), can be carried out using iron(III) salts like FeCl₃ as the oxidizing agent, leading to the dehydrocoupling of carbazole monomers. researchgate.net Although this compound is not explicitly mentioned as the oxidant in these specific carbazole examples, the role of iron(III) in similar oxidative coupling reactions of aromatic systems is known.

Interconversion between Ferrous and Ferric Centers in Reaction Cycles

The interconversion between ferrous (Fe(II)) and ferric (Fe(III)) centers is a fundamental aspect of iron chemistry and plays a crucial role in many reaction cycles catalyzed by iron compounds, including potentially those involving this compound. evitachem.comfrontiersin.org Reduction of the trinuclear this compound cation [Fe₃O(OAc)₆(H₂O)₃]⁺ can lead to the formation of a neutral mixed-valence derivative containing one ferrous and two ferric centers. wikipedia.orgchemicalbook.com

This redox cycling is central to the mechanism of action in various iron-catalyzed processes. For example, in some iron-catalyzed cross-coupling reactions, an Fe(II) or Fe(III) precatalyst is reduced in situ to generate the active species, which can then cycle between different oxidation states during the catalytic process, potentially involving Fe(I), Fe(II), and Fe(III) intermediates. chinesechemsoc.orgacs.org The stability of different oxidation states makes iron effective for facilitating various chemical transformations.

In biological and environmental systems, the interconversion between Fe(II) and Fe(III) is critical for iron metabolism and biogeochemical cycling. frontiersin.orgd-nb.infonih.gov Microorganisms can reduce extracellular Fe(III) and oxidize Fe(II), often involving electron transfer processes that cycle the iron between its redox states. frontiersin.orgd-nb.info The rate of Fe(II) oxidation to Fe(III) is strongly correlated with pH, with stabilization of Fe(III) relative to Fe(II) promoting Fe(II) autoxidation. nih.gov

Ligand Exchange and Substitution Dynamics at Iron Centers

Ligand exchange and substitution dynamics are significant aspects of the reactivity of this compound. The terminal aqua ligands on the trinuclear this compound framework can be substituted by other ligands, such as pyridine (B92270) and dimethylformamide. wikipedia.orgchemicalbook.com This lability of ligands around the iron center allows for the coordination of reactant molecules, which is a key step in many catalytic processes.

Studies on related iron(III) complexes, such as [salophene]iron(III) derivatives, have shown that axial ligands can be exchanged with solvent molecules like dimethyl sulfoxide, while in other solvents like dichloromethane (B109758) and acetonitrile, ligand exchange might not occur readily. mdpi.com The nature of the ligands coordinated to the iron center significantly influences the electron density at the iron, affecting its redox behavior and reactivity. mdpi.comacs.org

The dynamics of ligand exchange can also be influenced by the structure of the metal complex. For instance, in metal-organic polyhedra, the ligands on the surface can exhibit unique, slow ligand exchange dynamics due to the constraints imposed by the framework. chinesechemsoc.org While this example is not specific to this compound, it illustrates how the molecular architecture can impact ligand dynamics.

Kinetic studies on the formation of monoacetatoiron(III) from iron(III) in aqueous solution suggest a mechanism involving the interchange of ligands around the iron center. cdnsciencepub.com The rate of ligand exchange can be influenced by factors such as pH and the presence of other complexing agents. acs.org

Reaction Kinetics and Selectivity Control in Catalytic Cycles

The reaction kinetics and selectivity control in catalytic cycles involving iron, including those potentially utilizing this compound as a precatalyst, are influenced by various factors such as the nature of the active iron species, the ligands, the reaction conditions, and the presence of additives. acs.orggoettingen-research-online.de

Studies on iron-catalyzed cross-coupling reactions highlight the complexity of identifying the precise active species and understanding the catalytic cycle, with different mechanisms proposed based on empirical evidence. acs.org The rapid nature of some iron-catalyzed processes, even at low temperatures, contributes to broad functional group compatibility. acs.org

In the context of cyclic carbonate formation catalyzed by iron(III)-acetate complexes, the choice of co-catalyst and reaction conditions (e.g., pressure, temperature, reaction time) can influence conversion and product selectivity, favoring the formation of specific isomers like cis-cyclohexene carbonate. rsc.org The structure of the iron complex, including the presence of specific ligands, can also impact activity and selectivity. rsc.org

Controlling selectivity in catalysis can involve manipulating structural, chemical, electronic, compositional, kinetic, and energy considerations. acs.org Factors such as solvent nature, steric requirements, and the presence of modifiers or promoters can have marked effects on product selectivity in both homogeneous and heterogeneous catalytic systems. acs.org

Computational Chemistry and Theoretical Modeling of Ferric Acetate Systems

Density Functional Theory (DFT) Applications

DFT is a widely applied quantum mechanical method for studying the electronic structure and properties of molecules and materials. acs.org In the context of ferric acetate (B1210297) systems, DFT calculations are employed for various purposes, including predicting ligand binding affinities, determining reaction energetics, and characterizing transition states and intermediates in chemical reactions.

Ligand Binding Affinity Predictions and Energetics

DFT calculations are utilized to assess the strength of interactions between iron centers in ferric acetate complexes and various ligands. This involves calculating binding energies and enthalpies to quantify the affinity of different molecules for the iron sites. mdpi.com For instance, studies on iron(III) porphine (B87208) and ferriprotoporphyrin IX, which share some similarities with the iron-carboxylate environment in this compound, have used DFT to calculate the binding affinities of various small ligands, including acetate. These studies indicated that anionic ligands generally exhibit stronger binding than neutral ones, with acetate showing relatively weaker binding among the anions studied. rsc.org The binding strength can be influenced by the solvent environment, with stronger binding observed in less polar solvents like n-octanol compared to water for ionic ligands. rsc.org

DFT is also used to calculate the energetics of ligand substitution processes, providing insights into the relative stability of complexes with different ligands. mdpi.com The deprotonation state of a ligand can significantly impact its electronic properties and enhance its binding energy with metal ions. mdpi.com

Elucidation of Reaction Transition States and Intermediates

DFT is a powerful tool for mapping reaction pathways and identifying transition states and intermediates in chemical transformations involving iron-acetate species. By calculating the energies and structures of these transient species, researchers can gain a detailed understanding of reaction mechanisms. researchgate.netfrontiersin.org

For example, DFT studies have been used to investigate the mechanism of iron-catalyzed reactions where acetate is involved, either as a ligand or a leaving group. In some nonheme iron-catalyzed oxidation reactions, DFT calculations have helped to assess the feasibility of proposed high-valent iron-oxo intermediates and explore alternative formulations, such as cyclic ferric peracetate complexes. acs.orgnih.gov These calculations can reveal the energy barriers associated with different reaction steps, such as O-O bond cleavage, and provide insights into the nature of the active oxidant. acs.org DFT has also been applied to study C-H activation mechanisms catalyzed by iron complexes, where acetate can play a role as a leaving group, influencing the reaction pathway through the formation of intermediates like allene (B1206475) complexes. nih.gov

The analysis of electronic structure, including charge and spin density distributions calculated by DFT, at different points along a reaction pathway helps to understand the changes in the oxidation state of iron and the nature of chemical bonds being formed or broken during the reaction. researchgate.net

Molecular Dynamics Simulations for Solution Behavior and Cluster Aggregation

Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mdpi.com For this compound systems, MD simulations can provide insights into their behavior in solution, including solvation dynamics, ion pairing, and the aggregation of clusters.

MD simulations can be used to investigate the interactions between ferric ions (which are the metal centers in this compound) and solvent molecules, as well as other ions or molecules present in the solution. researchgate.net These simulations can help to characterize the structure of the solvation shell around the iron ions and understand how it is affected by the presence of acetate and other ligands.

Furthermore, MD simulations are valuable for studying the aggregation of metal-containing species in solution, which can be relevant to the formation of polynuclear complexes like basic iron acetate or the nucleation of iron oxide/oxyhydroxide nanoparticles from ferric solutions. researchgate.nethal.science Simulations can reveal the mechanisms of cluster formation, such as the merging of monomers and oligomers driven by the affinity between metal ions and bridging ligands like hydroxide (B78521) or oxide. researchgate.net While direct MD studies specifically on the aggregation of pre-formed trinuclear this compound units were not prominently found in the search results, MD simulations have been applied to study the aggregation dynamics of other iron-containing species and nanoparticles, suggesting the applicability of this method to this compound clusters. hal.sciencersc.org

MD simulations can also provide information on the diffusion behavior of species in solution and the formation of aggregates like micelles, which can be relevant in systems containing amphiphilic molecules and metal ions. ohio.edu

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations, encompassing methods like DFT and ab initio approaches, are essential for a detailed understanding of the electronic structure of this compound complexes. These calculations provide information about molecular orbitals, spin states, charge distribution, and bonding characteristics. acs.orgacs.org

For the trinuclear this compound cation, quantum chemical calculations can describe the electronic configuration of the iron(III) centers and the nature of the bonding interactions within the core structure, including the triply bridging oxide and the acetate ligands. Studies on similar trinuclear iron complexes have used DFT to understand the electronic structure and magnetic properties, such as antiferromagnetic coupling between the iron centers. rsc.org

Beyond electronic structure, quantum chemical calculations can predict spectroscopic properties, which can be compared with experimental data from techniques like UV-Vis, Mössbauer, EPR, and Raman spectroscopy to validate computational models and gain deeper insights into the molecular structure and bonding. acs.orgmdpi.commdpi.comresearchgate.net For example, DFT and other quantum chemical methods have been used to calculate parameters like isomer shift and quadrupole splitting for Mössbauer spectra lmaleidykla.lt, zero-field splitting parameters for EPR spectra acs.org, and vibrational frequencies for Raman and IR spectra acs.orgmdpi.com. Time-dependent DFT (TD-DFT) is specifically used to simulate UV-Vis absorption spectra, helping to assign experimental bands to electronic transitions like ligand-to-metal charge transfer. mdpi.comacs.org These comparisons between calculated and experimental spectroscopic data are crucial for validating the accuracy of the computational models and the derived electronic structures. acs.orgmdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of molecules with their biological or chemical activity. Computational approaches are increasingly integrated into SAR studies to predict and understand how modifications to a molecule's structure affect its activity. nih.gov

While direct computational SAR studies specifically focused on varying the structure of the this compound complex itself and correlating it with a specific activity were not extensively highlighted in the search results, computational methods are broadly applied in SAR studies of metal-containing compounds and catalysts, including those involving iron. researchgate.netmdpi.comnih.gov

Computational SAR can involve analyzing the electronic and steric effects of structural changes on the metal center and its coordination environment, providing a theoretical basis for understanding observed activity trends. lew.ro This can guide the rational design of new iron-based catalysts or materials with desired properties. mdpi.com Although not solely focused on this compound, the principles of computational SAR applied to other iron complexes are transferable and relevant to understanding how structural modifications to the acetate ligands or the trinuclear core might affect the properties and potential applications of this compound-based systems.

Advanced Materials Science Applications of Ferric Acetate As a Precursor

Synthesis of Iron-Based Nanomaterials

Ferric acetate (B1210297) is widely employed in the synthesis of various iron-based nanomaterials, contributing to the development of materials with tailored magnetic, catalytic, and structural properties.

Iron Oxide Nanoparticles (e.g., Maghemite, Hematite)

Ferric acetate is a common precursor for the synthesis of iron oxide nanoparticles, including maghemite (-Fe₂O₃) and hematite (B75146) (-Fe₂O₃). acs.orgnih.govrsc.org These nanoparticles are significant in various applications, such as drug delivery systems and MRI contrast agents. nbinno.com

One method involves the thermal decomposition of iron(II) acetate (which can be related to this compound through redox processes) in the presence of oleic acid and 1-octadecene (B91540) to yield monodisperse maghemite nanoparticles. nbinno.com Another study synthesized nearly monodispersed superparamagnetic maghemite nanoparticles using iron(III) acetate as a starting material. lmaleidykla.lt

The synthesis of iron oxide nanoparticles can be achieved through various methods, including thermal decomposition and hydrothermal reactions, where this compound or related iron salts act as the iron source. acs.orgnih.govnbinno.com The specific iron oxide phase (magnetite, maghemite, or hematite) and their properties can be influenced by synthesis conditions such as temperature, presence of surfactants, and the specific iron precursor used. acs.orgnih.govnih.gov For instance, hydrothermal reactions involving ferric precursors and sodium acetate have been used to synthesize hematite structures. acs.org

Core-Shell Nanoparticle Architectures

This compound can be utilized in the fabrication of core-shell nanoparticle architectures, where an iron oxide core is encapsulated within another material. This structure can enhance stability, dispersity, or provide additional functionalities.

One approach involves using iron(II) acetate to synthesize iron oxide nanoparticles, which are then used to form iron oxide-poly(ethylene glycol) core-shell nanoparticles. ereztech.com Another study demonstrated the formation of iron oxide-acetate-silica core-shell-shell nanoparticles by inducing the disassembly of spherical iron oxide nanoparticle clusters using an ethyl acetate/acetate buffer system and adding silica (B1680970) precursors. acs.org The resulting core-shell structures can consist of a magnetite (Fe₃O₄) core with an amorphous silicon oxide shell. acs.org

The synthesis of Fe₃O₄-based core-shell nanoparticles with various shells like SiO₂, TiO₂, ZnO, or Au has been explored for biomedical and other applications. mdpi.com Ferric chloride and sodium acetate have been used in the synthesis of Fe₃O₄ nanoparticles that serve as cores for nanocomposites. mdpi.combohrium.com

Iron Carbide/Iron Nanosheet Composites

This compound or related iron precursors are also relevant in the synthesis of iron carbide and iron nanosheet composites. These materials are of interest for applications like electrocatalysis.

Iron carbide/iron nanosheet composites encapsulated in mesoporous graphite (B72142) have been synthesized using an iron acetate precursor. researchgate.net In this method, heating the biopolymer induces nucleation of magnetite (Fe₃O₄) nanoparticles, and the decomposing biopolymer forms a carbon-rich matrix. researchgate.net This matrix then acts as a reactive template for the carbothermal reduction of magnetite nanoparticles to Fe₃C at moderate temperatures. researchgate.net

Another example involves the preparation of iron carbide-embedded Fe-N-doped carbon composites using an iron-phenanthroline complex and dicyandiamide (B1669379) as precursors, followed by heat treatment. rsc.org While the direct use of this compound as the sole precursor for iron carbide/iron nanosheet composites is explored, related iron complexes and acetate salts are clearly implicated in the formation of iron-carbon phases. researchgate.netrsc.org For instance, ferrous acetate has been used with a nitrogen ligand and MXene nanosheets to synthesize a FeNC/MXene hybrid nanosheet through pyrolysis. rsc.org

Precursor for Metal-Organic Frameworks (MOFs)

This compound is recognized as a potential precursor for the synthesis of iron metal-organic frameworks (MOFs). lmaleidykla.ltresearchgate.netlmaleidykla.lt MOFs are crystalline coordination polymers with porous structures, formed from metal ions or clusters and organic linkers. acs.org

The synthesis of iron(III) acetate using an acetic acid/hydrogen peroxide method has been investigated, and the resulting amorphous iron(III) acetate was identified as a potential candidate for MOF synthesis. lmaleidykla.ltresearchgate.netlmaleidykla.lt Recrystallized iron(III) acetate has been successfully used as a precursor for the fabrication of mixed-metal-organic frameworks. lmaleidykla.lt

MOF synthesis typically involves metal salts, such as acetates or chlorides, reacting with organic linkers under solvothermal or hydrothermal conditions. acs.orgmdpi.com While ferric chloride is also commonly used, the use of metal acetate salts as basic precursors in MOF synthesis, including iron-based MOFs, is a established approach. acs.orgmdpi.com For example, trinuclear oxo-centered acetate complexes, which include iron acetate clusters, have been investigated as building blocks for supramolecular chemistry and MOFs. lew.ro

Fabrication of Supported Catalysts and Nanocomposites

This compound and iron oxides derived from it are utilized in the fabrication of supported catalysts and nanocomposites for various catalytic applications, particularly in heterogeneous catalysis.

Iron oxides, such as Fe₂O₃, are used as supports for immobilizing metal nanoparticles to create heterogeneous catalysts. nih.gov Cellulose (B213188) acetate-ferric oxide nanocomposites have been prepared and used as supports for silver, copper, or nickel nanoparticles, demonstrating catalytic activity in the degradation of environmental pollutants like methyl orange and p-nitrophenol. nih.gov

Immobilization Techniques for Heterogeneous Catalysis

The immobilization of catalytic species onto solid supports is a key strategy to develop heterogeneous catalysts that can be easily separated and reused. mdpi.comwiley-vch.de Iron-based catalysts, including those derived from iron acetate precursors, can be immobilized on various supports like silica, alumina, or polymers. mdpi.com

Cellulose Acetate-Ferric Oxide Nanocomposites for Supported Metal Catalysts

Cellulose acetate-ferric oxide nanocomposites represent a class of materials where this compound can be employed as a precursor for the in situ generation of ferric oxide nanoparticles within a cellulose acetate matrix. This approach allows for the dispersion of magnetic nanoparticles throughout the polymer, potentially creating a support material for heterogeneous catalysts. The incorporation of ferric oxide can facilitate the magnetic separation and recovery of supported metal catalysts after catalytic reactions, offering a significant advantage in terms of process efficiency and sustainability.

Research in this area focuses on controlling the size and distribution of the ferric oxide nanoparticles within the cellulose acetate matrix by adjusting synthesis parameters such as the concentration of this compound, reaction temperature, and reaction time. Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and vibrating sample magnetometry (VSM) are typically used to evaluate the crystal structure, morphology, and magnetic properties of the resulting nanocomposites.

Incorporation into Carbon Nanofibers for Energy Storage Applications

This compound can be incorporated into carbon nanofibers as a precursor for iron oxide species, enhancing their properties for energy storage applications. Carbon nanofibers, known for their high surface area and excellent electrical conductivity, can be combined with iron oxides to create composite electrode materials. These composites leverage the electrochemical activity of iron oxides (such as Fe₂O₃) and the structural advantages of carbon nanofibers to improve energy storage performance in devices like supercapacitors and lithium-ion batteries. americanelements.comsigmaaldrich.comamericanelements.comnih.gov

The synthesis often involves electrospinning a solution containing a polymer precursor (like polyacrylonitrile) and this compound, followed by stabilization and carbonization at high temperatures. During the thermal treatment, this compound decomposes to form iron oxide nanoparticles or nanostructures embedded within or decorating the carbon nanofibers. The distribution and chemical state of the iron species, influenced by the processing conditions, significantly impact the electrochemical performance of the resulting material. Studies investigate the effect of iron oxide content and morphology on the capacity, cycle stability, and rate capability of the energy storage devices.

Applications in Advanced Electronic and Magnetic Materials

This compound's role as a source of iron makes it a suitable precursor for the synthesis of various iron-containing electronic and magnetic materials.

Ferrites, which are ceramic materials composed of iron oxide and one or more other metallic elements, are widely used in high-frequency electronic components and for electromagnetic interference (EMI) suppression. evitachem.comelectronicsbuzz.incadence.com this compound can be used as a precursor in the synthesis of various types of ferrites, such as nickel-zinc (B8489154) ferrites or strontium ferrites, typically through methods like coprecipitation or sol-gel processes. unishivaji.ac.innih.govalfa-chemistry.com

The synthesis process involves the controlled reaction and thermal treatment of this compound along with acetates or other salts of the desired metal ions. The decomposition of this compound at elevated temperatures yields ferric oxide (Fe₂O₃), which then reacts with the other metal oxides to form the ferrite (B1171679) structure. nih.govamericanelements.com The resulting ferrites exhibit magnetic properties that make them effective in absorbing or blocking high-frequency electromagnetic fields, thereby suppressing unwanted noise and interference in electronic circuits. electronicsbuzz.inmegatron.ch Research focuses on tailoring the composition, microstructure, and magnetic properties of ferrites synthesized from this compound precursors to optimize their performance in specific high-frequency applications and EMI filters. unishivaji.ac.in

Dilute Magnetic Semiconductors (DMS) are semiconductor materials doped with magnetic ions, aiming to combine both semiconducting and magnetic properties for spintronics applications. wikipedia.orgchalcogen.ro this compound can serve as a precursor for introducing iron as a magnetic dopant into various semiconductor matrices, such as metal oxides like zinc oxide (ZnO). yok.gov.trrefread.com

The synthesis of Fe-doped DMS materials using this compound often involves solution-based methods, where this compound is dissolved along with the semiconductor precursor. Subsequent processing, such as annealing, facilitates the incorporation of iron ions into the semiconductor lattice. The concentration and dispersion of the magnetic dopant are critical in determining the magnetic properties of the DMS. yok.gov.tr Research in this area explores the relationship between the synthesis conditions using this compound, the resulting structural and magnetic properties of the DMS, and their potential for applications in spintronic devices that utilize the spin of electrons in addition to their charge. wikipedia.org

Polycarbazole is a conductive polymer, and the incorporation of silver nanoparticles can enhance its electrical and optical properties. Nanocomposites of this type are of interest for various applications, including sensing, catalysis, and electronic devices. The synthesis typically involves the polymerization of carbazole (B46965) in the presence of silver precursors and potentially other additives, which could include this compound. The resulting nanocomposite material consists of silver nanoparticles dispersed within or supported by the polycarbazole matrix.

Environmental Chemistry and Remediation Applications

Photocatalytic Degradation of Organic Pollutants

Ferric acetate (B1210297) and related iron compounds, often referred to as ferrites, have been explored for their potential in photocatalytic processes for environmental cleanup evitachem.com. Photocatalysis involves using light energy to drive chemical reactions that break down contaminants.

Generation of Reactive Oxygen Species (ROS)

In photocatalytic processes, the generation of reactive oxygen species (ROS) is crucial for the degradation of organic pollutants. Ferric acetate, as part of ferrite (B1171679) structures, can contribute to the generation of ROS through redox processes evitachem.com. ROS are highly reactive molecules and radicals, such as superoxide (B77818) anion radical (•O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radical (•OH), which can oxidize and break down complex organic molecules into less harmful substances nih.govmdpi.commdpi.comacs.orgresearchgate.net.

The mechanism typically involves the absorption of light by the photocatalytic material, leading to the excitation of electrons and the formation of electron-hole pairs. These charge carriers can then interact with water and oxygen present in the environment to produce various ROS mdpi.comacs.orgresearchgate.net. While the search results primarily discuss iron oxides and ferrites in general regarding ROS generation in photocatalysis, the inclusion of this compound within the scope of ferrites suggests its participation in these redox processes.

Visible Light Driven Processes in Environmental Cleanup

A key advantage of using certain iron-based materials, including those related to this compound (ferrites), in photocatalysis is their ability to absorb visible light evitachem.com. Unlike some traditional photocatalysts that require UV light, visible light-driven processes are more energy-efficient and can utilize solar energy, making them more sustainable for large-scale environmental cleanup applications evitachem.com. The ability of ferrites to absorb visible light facilitates the generation of electron-hole pairs under natural sunlight or artificial visible light sources, thereby initiating the ROS generation and subsequent degradation of pollutants evitachem.com.

Wastewater Treatment Technologies (e.g., Ferrite Process)

This compound is relevant in wastewater treatment technologies, particularly in the context of the 'Ferrite Process' evitachem.com. This process typically involves the formation of iron oxide particles, often magnetite (Fe₃O₄), which are effective in removing heavy metals and other contaminants from wastewater evitachem.comresearchgate.netimwa.infooieau.fr. While the core of the Ferrite Process focuses on the formation of iron oxide particles, this compound can potentially be used as a precursor or an iron source in certain variations of this process or in related iron-based wastewater treatment methods. The presence of acetate ions has also been noted in studies related to enhanced wastewater treatment processes involving iron researchgate.netchalmers.se.

Research has explored the use of poly-ferric-acetate (PFC) as a coagulant in wastewater treatment, demonstrating its efficiency in removing phosphorus and reducing turbidity researchgate.net. Compared to conventional coagulants like poly-ferric-sulfate, PFC using acetate as a counter anion was found to be less harmful to water treatment processes and equipment researchgate.net.

Catalytic Reduction of Organic Contaminants (e.g., Dyes, Nitrophenols)

This compound and iron-based materials have shown catalytic activity in the reduction of various organic contaminants, including dyes and nitrophenols nih.govresearchgate.netmdpi.comresearchgate.nethnu.edu.cnrsc.org. Catalytic reduction is an important method for transforming toxic or persistent organic pollutants into less harmful or easily removable substances.

Studies have investigated the use of ferric oxide nanocomposites, sometimes supported on materials like cellulose (B213188) acetate, as catalysts for the reduction of dyes like methyl orange and nitrophenols such as 4-nitrophenol (B140041) nih.gov. These composite materials, containing ferric oxide derived from iron precursors, have demonstrated significant catalytic activity in the presence of reducing agents like sodium borohydride (B1222165) nih.govresearchgate.netmdpi.comrsc.org.

For instance, silver nanoparticles supported on a cellulose acetate-ferric oxide nanocomposite exhibited remarkable decomposition of methyl orange dye and p-nitrophenol in a short time nih.gov. The catalytic reduction of 4-nitrophenol to 4-aminophenol (B1666318) is a widely studied model reaction for evaluating the efficiency of catalysts in environmental remediation researchgate.netmdpi.comrsc.org. Iron-based nanocomposites, including those potentially derived from ferric compounds, have been shown to effectively catalyze this transformation researchgate.netmdpi.com.

Research findings often detail the reaction kinetics and efficiency of these catalytic processes. For example, in one study using a silver-ferric oxide nanocomposite, the rate constants for the reduction of methyl orange and p-nitrophenol were reported as 8.58 × 10⁻³ s⁻¹ and 4.77 × 10⁻³ s⁻¹, respectively nih.gov. These catalysts can often be easily recovered and reused, adding to their practical applicability in wastewater treatment nih.govmdpi.com.

Below is a table summarizing some research findings related to the catalytic reduction of organic contaminants using iron-based catalysts, which may involve or be related to this compound chemistry:

ContaminantCatalystReductantKey FindingSource
Methyl orangeAg@Cellulose Acetate-Ferric Oxide NanocompositeSodium borohydrideRemarkable decomposition, rate constant 8.58 × 10⁻³ s⁻¹. nih.gov nih.gov
p-NitrophenolAg@Cellulose Acetate-Ferric Oxide NanocompositeSodium borohydrideRemarkable decomposition, rate constant 4.77 × 10⁻³ s⁻¹. nih.gov nih.gov
4-NitrophenolFe₃O₄-Au magnetic nanocompositeSodium borohydrideEnhanced catalytic reduction, color change from yellow to colorless observed. mdpi.com mdpi.com
Azo dyesWater-soluble iron porphyrin catalystm-CPBACatalytic oxidative degradation in acetate buffer. researchgate.net researchgate.net

Note: The table includes data from studies using iron compounds, which may be related to or utilize this compound chemistry in their preparation or process.

Emerging Research Frontiers and Interdisciplinary Perspectives

Bio-inspired Iron Catalysis and Biomimetic Systems Development

The development of bio-inspired iron catalysis and biomimetic systems is an active area of research where ferric acetate (B1210297) plays a role, often as a precursor or a model compound. Iron's abundance, low toxicity, and ability to exist in multiple oxidation states make it an attractive alternative to noble metals in catalysis rsc.orgnih.govacs.org. Biomimetic approaches often aim to replicate the catalytic activity of iron-containing enzymes found in biological systems. While homogeneous iron(III) acetate clusters themselves have been investigated, their low stability in the presence of water can limit their direct application in photocatalysis, highlighting the advantage of incorporating these clusters into more stable frameworks like Metal-Organic Frameworks (MOFs) for enhanced stability and activity kuleuven.be. Research explores the use of iron complexes, including those derived from iron acetates, for C-H activation reactions, which are fundamental in organic synthesis and often catalyzed by enzymes nih.gov. Understanding the mechanistic pathways in iron-catalyzed reactions, potentially informed by biomimetic studies, is crucial for developing more efficient and selective processes nih.gov.

Development of Sustainable and Earth-Abundant Iron-Based Catalytic Systems

The push for sustainable chemistry has significantly increased interest in using earth-abundant metals like iron as catalysts rsc.orgacs.orgresearchgate.netmdpi.com. Ferric acetate serves as a valuable precursor for the synthesis of various iron-based catalysts for a range of organic transformations. Iron-catalyzed reactions offer a cost-effective and environmentally friendlier alternative to those relying on precious metals mdpi.com. For instance, iron(III) acetate complexes have been successfully applied in the selective coupling of CO₂ and epoxides to form cyclic carbonates, a sustainable production method rsc.org. They have also been utilized in the ring-opening polymerization of lactide, contributing to the development of more sustainable polymer synthesis rsc.orgresearchgate.net. The use of iron oxide nanoparticles derived from iron acetate precursors supported on nitrogen-doped carbon layers has shown promise as a reusable and cost-effective heterogeneous catalyst for the chemoselective reduction of nitroarenes to amines researchgate.net. This highlights the potential of iron acetate in creating sustainable catalytic systems with applications in the chemical industry researchgate.net.

Investigation of Iron-Sulfur Clusters in Model Biochemical Systems

While the search results don't directly detail the use of this compound specifically for synthesizing iron-sulfur clusters in model biochemical systems, iron compounds, including iron acetates, are fundamental building blocks for creating various iron complexes and clusters. Iron-sulfur clusters are crucial in many biological processes, including electron transport and catalysis. Research into model biochemical systems often involves synthesizing simplified inorganic clusters that mimic the structure and function of these biological centers. Given that iron(II) acetate has been used as a starting material for synthesizing a wide range of iron complexes scispace.com, it is plausible that both ferrous and ferric acetates could be employed in the synthesis of precursor complexes that are then converted into iron-sulfur clusters in model systems. The trinuclear iron(III) acetate unit itself, with its metal-oxide core, can serve as a model for understanding metal-metal interactions and reactivity in biological clusters.

Advanced Analytical Methodologies for In-situ Monitoring of this compound Reactions

Advanced analytical methodologies are essential for understanding the complex reaction mechanisms involving this compound, particularly in catalytic processes. In-situ monitoring techniques provide real-time information about the species present and transformations occurring during a reaction. Spectrophotometry, particularly UV-Vis spectroscopy, has been used to study the absorption spectra of this compound complexes in different media, which can be indicative of complex formation and changes in the iron's coordination environment kyoto-u.ac.jp. Mössbauer spectroscopy is another powerful technique used to investigate the chemical state, spin state, and local environment of iron atoms in various compounds, including iron(III) acetate and materials derived from it like MOFs lmaleidykla.ltresearchgate.net. This spectroscopic method can provide insights into the changes in the iron centers during a catalytic cycle or in the formation of new materials lmaleidykla.ltnih.gov. X-ray diffraction (XRD) and Infrared (IR) spectroscopy are also routinely used to characterize the structure and composition of this compound and its reaction products, including coordination polymers and MOFs, providing crucial information for understanding reaction outcomes lmaleidykla.ltresearchgate.netresearchgate.net.

Design of Iron-Based Coordination Polymers with Tunable Properties

This compound, particularly the trinuclear basic iron(III) acetate unit, serves as a key building block for the construction of iron-based coordination polymers and Metal-Organic Frameworks (MOFs) lmaleidykla.ltnih.govnaun.orgcore.ac.uk. These materials are formed by linking metal ions or clusters with organic ligands, creating extended structures with potentially tunable properties such as porosity, catalytic activity, and magnetic behavior nih.govnaun.org. The pre-synthesized trinuclear iron acetate unit [Fe₃O(CH₃COO)₆(H₂O)₃]Cl·6H₂O or [Fe₃O(CH₃CO₂)₆(H₂O)₃]·2H₂O can be used as a node, with organic linkers connecting these nodes to form the polymeric structure nih.govnaun.org. By choosing different organic linkers and synthesis conditions (e.g., solvothermal synthesis), researchers can control the topology, pore size, and functionality of the resulting coordination polymer nih.govnaun.org. For example, coordination polymers based on trinuclear iron acetate and muconic acid have been synthesized, yielding nanosized mesoporous frameworks naun.org. The ability to incorporate the well-defined trinuclear iron acetate unit allows for the rational design of coordination polymers with specific structures and properties for various applications, including catalysis and potentially drug delivery nih.govnaun.orgevitachem.com. A polymeric form of basic iron(III) acetate incorporating an acetic acid ligand has also been reported, showcasing the diverse structures that can be formed iucr.orgnih.gov.

Q & A

Q. What is the standardized protocol for preparing ferric acetate-containing FRAP reagent to assess antioxidant activity?

The Ferric Reducing Antioxidant Power (FRAP) reagent is prepared by mixing three components:

  • 300 mM acetate buffer (pH 3.6) to maintain acidic conditions for redox reactions.
  • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) dissolved in 40 mM HCl to chelate ferrous ions.
  • 20 mM ferric chloride (FeCl₃) as the oxidant source. These are combined in a 10:1:1 (v/v/v) ratio and incubated at 37°C. The working solution reacts with antioxidants in samples, reducing Fe³⁺ to Fe²⁺, which forms a blue complex with TPTZ. Absorbance at 593 nm quantifies reducing power, calibrated against Trolox or ascorbic acid standards .

Q. How is this compound synthesized in laboratory settings, and what purity validation methods are recommended?

this compound is synthesized via:

  • Oxidation of ferrous acetate : Ferrous acetate (Fe(CH₃COO)₂) is treated with hydrogen peroxide (H₂O₂), yielding this compound (Fe(CH₃COO)₃) through redox reactions.
  • Direct reaction : Iron(III) hydroxide reacts with glacial acetic acid under controlled heating. Purity is validated using FTIR (to confirm acetate ligand coordination), XRD (for crystallinity), and SEM (for morphological consistency). Residual iron oxidation states are assessed via titration or UV-Vis spectroscopy .

Q. What are the critical solubility and stability considerations when handling this compound in aqueous systems?

this compound is insoluble in water but soluble in ethanol and acidic media. Stability is pH-dependent:

  • Below pH 3.6, it remains stable in acetate-buffered solutions (e.g., FRAP assays).
  • Above pH 5, hydrolysis occurs, forming iron hydroxides and acetic acid. Light and heat accelerate decomposition; storage in amber glass at 4°C is recommended .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-based nanocomposites for electrorheological applications?

RSM designs involve:

  • Independent variables : Sodium acetate concentration, Fe₃O₄ nanoparticle size, and carboxymethyl starch (CMS) ratio.
  • Responses : Dielectric constant, shear stress under electric fields, and colloidal stability. A central composite design (CCD) with 3–5 levels per variable is modeled using software (e.g., Design Expert). ANOVA identifies significant factors (e.g., sodium acetate intercalation enhances polarization). Validation via rheometry and impedance spectroscopy confirms electrorheological performance .

Q. How do discrepancies in FRAP assay results using this compound arise, and what statistical approaches resolve them?

Common discrepancies include:

  • Reagent instability : Freshly prepared FRAP solutions reduce batch variability.
  • pH drift : Acetate buffer degradation over time alters Fe³⁺ reduction kinetics.
  • Sample matrix effects : Polyphenols or ascorbic acid in extracts may synergize/antagonize iron reduction. Statistical resolution involves:
  • Multivariate regression to isolate confounding variables.
  • Bland-Altman plots to assess inter-method agreement (e.g., FRAP vs. DPPH assays).
  • ANOVA with Tukey’s post hoc test for cross-experiment comparisons .

Q. What mechanistic insights explain this compound’s efficacy as a mordant in textile dyeing at the molecular level?

this compound acts as a cationic mordant :

  • Coordination bonding : The Fe³⁺ ion forms complexes with anionic dye molecules (e.g., anthraquinones), enhancing binding to cellulose fibers.
  • pH-mediated precipitation : Hydrolysis at neutral pH deposits insoluble iron-dye complexes on fabrics, improving washfastness. FTIR and XPS studies confirm ligand exchange between acetate and dye functional groups (e.g., -OH, -SO₃H) .

Q. How do ternary nanocomposites incorporating this compound achieve tunable dielectric properties for advanced materials?

In Fe₃O₄/NaCH₃COO/CMS composites:

  • Polar sodium acetate intercalates into Fe₃O₄ layers, increasing interlayer spacing and dipole moments.
  • CMS (carboxymethyl starch) provides a hydrophilic matrix, enhancing particle dispersion and interfacial polarization. Dielectric spectroscopy reveals frequency-dependent permittivity, optimized at 10–20 wt% sodium acetate. Applications include smart dampers and tactile sensors .

Methodological Notes

  • Data Contradictions : Conflicting solubility reports (e.g., ethanol vs. water) arise from variations in basic vs. neutral this compound formulations. Always specify the compound’s CAS number (e.g., 10450-55-2 for hydrated this compound) .
  • Advanced Characterization : Pair XRD with Mössbauer spectroscopy to distinguish Fe²⁺/Fe³⁺ ratios in synthesized compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.